

1-epi-ramipril pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

Get Quote

Ramipril Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, consolidated from multiple scientific sources.

Parameter	Ramipril (Prodrug)	Ramiprilat (Active Metabolite)	Notes & Sources
Absorption & Bioavailability			
Oral Bioavailability	50-60% [1] [2]	44% (after IV prodrug) [1]	Food slows absorption rate but not extent [1] [2].
Distribution			
Plasma Protein Binding	~73% [1] [3] [2]	~56% [1] [3] [2]	Binding is independent of concentration [1].
Metabolism			

| Process | Prodrug, hydrolyzed to Ramiprilat [1] [3]. | Further metabolized to inactive glucuronide conjugates [1] [2]. | • **Site:** 75% hepatic, 25% renal [4]. • **Enzymes:** Esterases; not a substrate for CYP450 [2]. || **Excretion & Elimination** || || Primary Route | Urine (60%), Feces (40%) [1] [2]. | Urine (60%),

Feces (40%) [1] [2]. ||| Effective Half-life (Ramiprilat) | - | 9-18 hours [1] [2] | Represents clearance of free ramiprilat. | | Terminal Half-life (Ramiprilat) | - | >50 hours [1] [3] [2] | Thought to represent slow dissociation from ACE [1] [2]. || **Pharmacodynamics (ACE Binding)** || ||| ACE Binding Kinetics | - | • **C-site:** High affinity, slow dissociation [4]. • **N-site:** Lower affinity [4]. | A 2.5 mg oral dose inhibits ~80% of C-site and ~33% of N-site activity 24 hours post-dose [4]. |

Experimental Protocols for Key Data

For researchers aiming to replicate or compare studies, here are the methodologies behind some critical findings.

- **PBPK Modeling of ACE Binding (Source: [4]):**

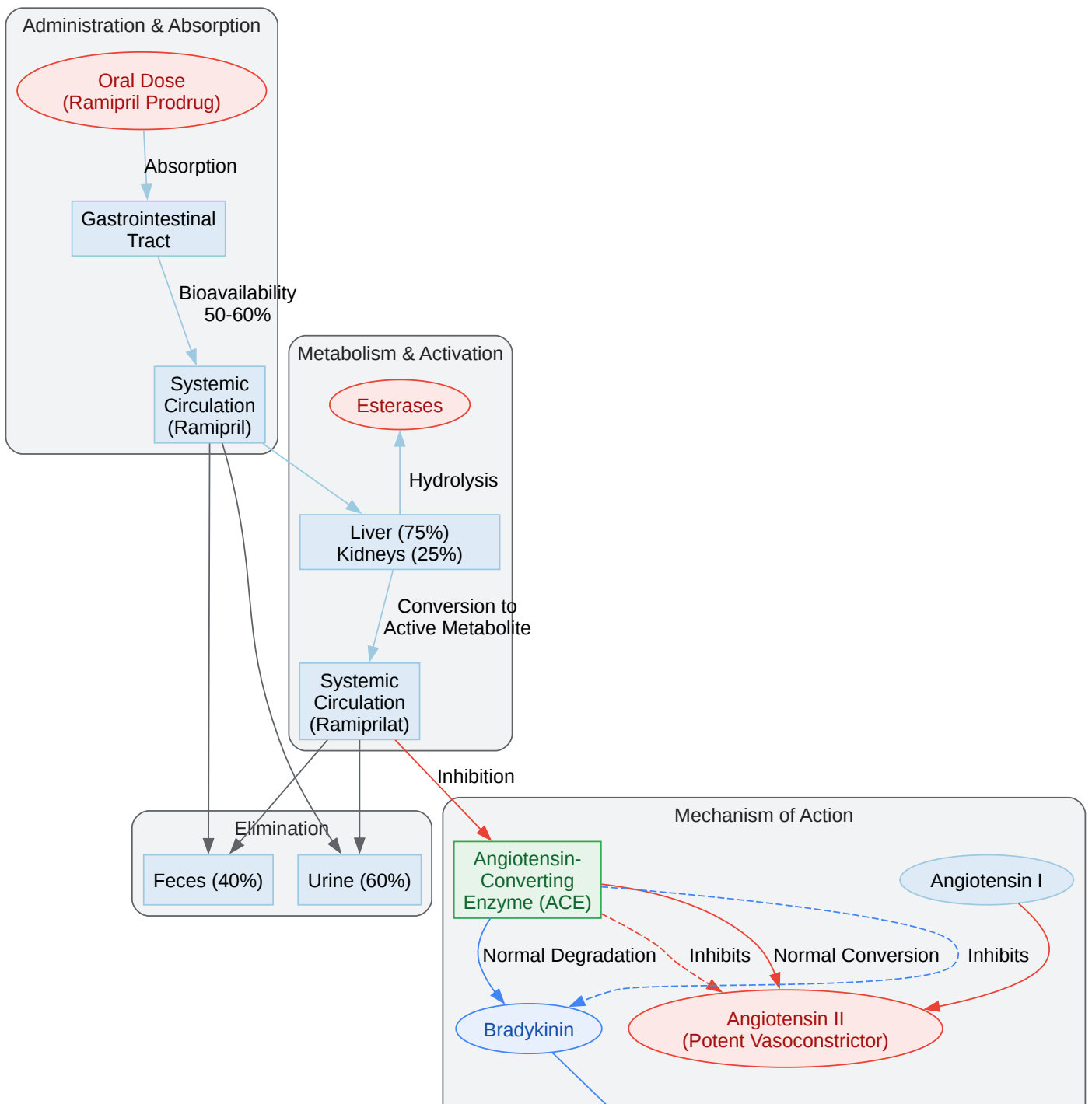
- **Objective:** To develop a physiologically based pharmacokinetic (PBPK) model describing the time course of ramipril and ramiprilat in plasma and tissues, and their inhibition of the N and C sites of ACE.
- **Model:** The study used the PKQuest PBPK program. The model incorporated:
 - Two independent ACE binding sites (N and C) with non-equilibrium, time-dependent binding kinetics.
 - Intestinal absorption of ramipril.
 - Liver and kidney intracellular uptake of ramipril, conversion to ramiprilat, and extrusion from the cell.
- **Data Input:** The model was applied to experimental data from van Griensven et al. It assumed *in vitro* ramiprilat/ACE binding kinetics measured at 4°C and 300 mM NaCl.
- **Key Outputs:** The model quantified the percentage inhibition of the N and C sites over time following specific oral ramipril doses.

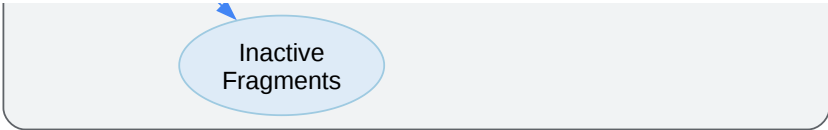
- **Clinical Pharmacokinetics Review (Source: [3]):**

- **Methodology:** This is a review article that synthesizes data from previous clinical pharmacokinetic studies on ramipril. The parameters it reports (e.g., bioavailability, half-life, excretion routes) are derived from these earlier experimental and clinical trials.
- **Typical Study Design:** Such data are typically obtained from studies where ramipril is administered orally or intravenously to human subjects, with subsequent serial blood and urine sample collection. Concentrations of ramipril and ramiprilat are measured using high-performance liquid chromatography (HPLC) or mass spectrometry.

Ramipril Pharmacokinetic and Pharmacodynamic Pathway

The diagram below illustrates the journey of ramipril through the body, from absorption to its mechanism of action.





Inactive
Fragments

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Ramipril: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Ramipril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. Clinical pharmacokinetics of ramipril [pubmed.ncbi.nlm.nih.gov]
4. Human PBPK Model for ACE Inhibitors: Ramipril & Ramiprilat [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [1-epi-ramipril pharmacokinetic comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b839321#1-epi-ramipril-pharmacokinetic-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com